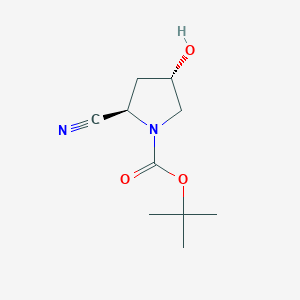

Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a cyano group, and a hydroxyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The cyano group can be reduced to an amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of a new ester or amide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of various bioactive compounds.

Case Study : Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For instance, modifications to the cyano group have led to increased potency in inhibiting tumor growth in vitro.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to construct complex molecular architectures.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Basic conditions | Amino acid derivatives |

| Cycloaddition | Heat and pressure | Polycyclic compounds |

| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives |

Protein Degradation

Recent studies highlight the role of this compound in protein degradation technologies. It is being explored as a component in PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins.

Case Study : A study demonstrated that compounds incorporating this compound effectively targeted specific proteins for degradation, showcasing its potential in therapeutic applications against diseases like cancer.

Mecanismo De Acción

The mechanism of action of tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The presence of the cyano and hydroxyl groups allows for versatile reactivity, enabling the compound to participate in various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl (2r,4s)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with an aminomethyl and fluorine substitution.

Tert-butyl (2r,4s)-2-cyano-4-methoxypyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of both a cyano and hydroxyl group on the pyrrolidine ring allows for diverse chemical transformations and interactions with biological targets .

Actividad Biológica

Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate, with CAS number 1613482-42-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

The compound features a pyrrolidine ring with cyano and hydroxyl functional groups, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the selective protection of hydroxyl groups and subsequent reactions to introduce the cyano and carboxylate functionalities. The synthesis can be performed using various organic reagents and conditions to yield the desired stereochemistry effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : A study demonstrated that related pyrrolidine derivatives showed inhibitory effects on benzo[a]pyrene-induced neoplasia in mouse models. These compounds reduced both the incidence and number of tumors per mouse when incorporated into their diet . Although specific data on this compound is limited, its structural similarity suggests potential similar effects.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example:

- CYP450 Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may enhance therapeutic efficacy or toxicity .

Study 1: Anticancer Activity in Mouse Models

In a controlled study involving ICR/Ha mice, the administration of pyrrolidine derivatives resulted in a significant reduction in tumor formation due to their ability to inhibit carcinogen activation pathways. The study highlighted the importance of hydroxyl group positioning in enhancing biological activity .

Study 2: Metabolic Interactions

Another research focused on metabolic interactions revealed that similar pyrrolidine compounds could significantly alter CYP enzyme activity. This finding underscores the potential for drug-drug interactions when used alongside other therapeutic agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.